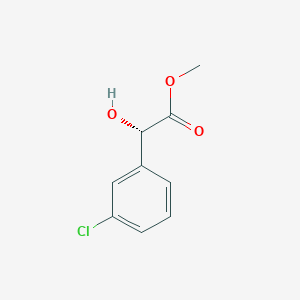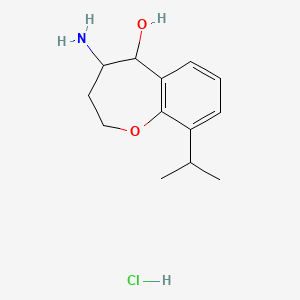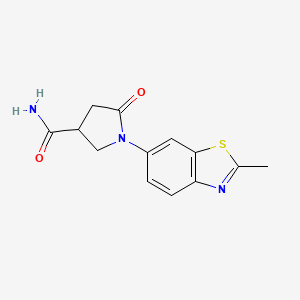
N-(4-(2-Bromoacetyl)-3-chlorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-Bromoacetyl)-3-chlorophenyl)methanesulfonamide is a chemical compound with the molecular formula C9H9BrClNO3S This compound is known for its unique structure, which includes a bromoacetyl group, a chlorophenyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Bromoacetyl)-3-chlorophenyl)methanesulfonamide typically involves the reaction of 3-chloro-4-aminophenylmethanesulfonamide with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-Bromoacetyl)-3-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The methanesulfonamide group can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used in aqueous or organic solvents.
Major Products Formed
Substitution: Products include azides, nitriles, and thiols.
Reduction: Products include alcohols and amines.
Oxidation: Products include sulfonic acids.
Scientific Research Applications
N-(4-(2-Bromoacetyl)-3-chlorophenyl)methanesulfonamide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research has indicated its potential use as an anti-inflammatory agent and in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(4-(2-Bromoacetyl)-3-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This covalent modification can disrupt normal cellular processes, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-Bromoacetyl)phenyl)methanesulfonamide
- N-(4-(2-Bromoacetyl)-2-chlorophenyl)methanesulfonamide
- N-(4-(2-Bromoacetyl)-4-chlorophenyl)methanesulfonamide
Uniqueness
N-(4-(2-Bromoacetyl)-3-chlorophenyl)methanesulfonamide is unique due to the specific positioning of the bromoacetyl and chlorophenyl groups, which can influence its reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups in the molecule can affect its chemical behavior and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[4-(2-bromoacetyl)-3-chlorophenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO3S/c1-16(14,15)12-6-2-3-7(8(11)4-6)9(13)5-10/h2-4,12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKUDKLCSLBRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)C(=O)CBr)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R)-2-(diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B7945819.png)


![4,7-Dioxa-12-azatricyclo[8.5.0.0^{3,8}]pentadeca-1,3(8),9-triene hydrochloride](/img/structure/B7945835.png)


![(1R,5S)-3-(3-aminopropanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B7945847.png)
![2-[5-(3-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B7945860.png)
![2-[6-(3-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B7945866.png)



![1-[4-(4-Chloro-2-hydroxybenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B7945911.png)
